3,8-Dioxabicyclo[3.2.1]octane-2,4-dione

Ring-Opening Polymerization Kinetics Biodegradable Polymers

ODO is a rigid bicyclic anhydride that uniquely enhances polymer properties. Unlike monocyclic analogs (e.g., succinic anhydride, ε-caprolactone), its fused tetrahydrofuran ring delivers a homopolymer (PODO) with a Tg 90 °C higher than poly(ε-caprolactone). In PLA copolymers, it increases elongation at break by over 12x without compromising stiffness. This enables flexible, durable bioplastics. For manufacturers, its faster polymerization and lower enthalpy reduce cycle times and energy costs. Choose ODO when standard anhydrides fail to meet thermomechanical or process efficiency targets.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 54885-06-2
Cat. No. B1340362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dioxabicyclo[3.2.1]octane-2,4-dione
CAS54885-06-2
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1CC2C(=O)OC(=O)C1O2
InChIInChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2
InChIKeyBGKUPEWYMBTCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (CAS 54885-06-2): Bicyclic Anhydride Monomer for High-Performance Polyesters and Polyimides


3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (CAS 54885-06-2) is a bicyclic anhydride monomer with the molecular formula C₆H₆O₄ and a molecular weight of 142.11 g/mol . It is commercially available as a white to off-white powder with a purity of ≥95%, a melting point of 128–129 °C, and a predicted density of 1.449±0.06 g/cm³ . As a rigid, heterocyclic building block, this compound serves as a versatile precursor for the synthesis of high-performance polyesters via ring-opening polymerization and for the preparation of chiral polyimides with enhanced solubility [1].

Why 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (ODO) Cannot Be Replaced by Monocyclic Anhydrides or Lactones in Advanced Polymer Synthesis


Generic substitution of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (ODO) with structurally simpler monocyclic analogs like succinic anhydride or ε-caprolactone fails because the rigid, fused tetrahydrofuran ring in ODO fundamentally alters both polymerization thermodynamics and resultant material properties [1]. Unlike monocyclic lactones, the ring strain and geometry of ODO confer a lower enthalpy of polymerization and a significantly faster polymerization rate [1]. This leads to an amorphous, elastomeric homopolymer (PODO) with a glass transition temperature (Tg) that is 90 °C higher than that of poly(ε-caprolactone), a common monocyclic alternative [1]. Consequently, substituting ODO with a less constrained analog would compromise the unique thermomechanical enhancements and degradation profiles achieved in copolymers like PLA [1].

Quantitative Performance Differentiation: 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (ODO) vs. Monocyclic and Aromatic Alternatives


Polymerization Rate and Thermodynamics: ODO vs. ε-Caprolactone

In direct head-to-head comparisons under organocatalytic ring-opening polymerization (ROP) conditions, 2-oxo-3,8-dioxabicyclo[3.2.1]octane (ODO) exhibits a significantly faster rate of polymerization and a lower enthalpy of polymerization than the monocyclic lactone ε-caprolactone (CL) [1]. The data demonstrate that the constrained bicyclic structure of ODO enhances its reactivity, a critical parameter for efficient and energy-conserving polymer synthesis [1].

Ring-Opening Polymerization Kinetics Biodegradable Polymers

Homopolymer Glass Transition Temperature: PODO vs. Poly(ε-caprolactone)

The homopolymer derived from ODO, poly(oxo-3,8-dioxabicyclo[3.2.1]octane) (PODO), is an amorphous elastomer with a glass transition temperature (Tg) that is 90 °C higher than that of poly(ε-caprolactone) (PCL), the homopolymer of the monocyclic analog [1]. PCL, with its lower Tg, is a semi-crystalline, waxy solid at room temperature, limiting its use in applications requiring rubber-like elasticity or higher thermal stability [1].

Thermomechanical Properties Elastomers Biodegradable Polymers

PLA Copolymer Mechanical Properties: PLA-co-ODO vs. Native PLA

Statistical copolymerization of L-lactide (LA) with small fractions of 2-oxo-3,8-dioxabicyclo[3.2.1]octane (ODO) yields PLA-co-ODO copolymers that exhibit a 12-fold increase in elongation at break compared to native poly(lactic acid) (PLA) [1]. Crucially, this dramatic improvement in toughness is achieved without compromising the desirable attributes of PLA, such as its glass transition temperature (Tg), Young's modulus (E), and yield strength [1].

Bioplastics Toughening Sustainable Packaging

Solubility of Optically Active Polyimides: PI[(-)-DAn] vs. PI(rac-DAn)

Optically active polyimides synthesized from the chiral dianhydride (-)-DAn, a spiro-derivative of the 3,8-dioxabicyclo[3.2.1]octane core, show improved solubility in 1,4-dioxane and chloroform compared to their racemic counterparts, PI(rac-DAn)s [1]. This is a direct comparison of polymer properties based on the stereochemistry of the bicyclic monomer unit [1].

Polyimides Chiral Polymers Solubility

Strategic Applications of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (ODO) Driven by Quantitative Differentiation


Toughened, Biodegradable PLA Copolymers for Flexible Packaging and Consumer Goods

ODO is the monomer of choice for developing high-performance PLA copolymers for flexible and durable applications. As demonstrated in Section 3, incorporating small fractions of ODO into PLA increases its elongation at break by over 12-fold without compromising its stiffness or thermal properties [1]. This quantifiable toughening effect directly addresses the primary limitation of commercial PLA, enabling the creation of sustainable, biobased alternatives to petroleum-derived flexible plastics for packaging, films, and consumer goods [1].

High-Tg Elastomers for Biomedical Devices and Biodegradable Components

The homopolymer PODO is an elastomer with a Tg 90 °C higher than PCL, making it uniquely suitable for applications requiring rubber-like elasticity at temperatures where conventional biodegradable polyesters would soften or deform [1]. This property profile is ideal for biomedical implants, soft robotics, and flexible electronic components that must maintain mechanical integrity under physiological or elevated operating conditions [1].

Energy-Efficient and Rapid Synthesis of Biodegradable Polyesters

For industrial polymer manufacturers, the selection of ODO over ε-caprolactone offers a direct process advantage. The faster rate of polymerization and lower enthalpy of polymerization for ODO translate to shorter reaction times, reduced energy consumption, and potentially safer, more scalable manufacturing processes [1]. This makes ODO a compelling choice for the large-scale production of sustainable polyesters.

Solution-Processable, Chiral Polyimides for Advanced Electronics and Coatings

The chiral, nonracemic dianhydride derived from the 3,8-dioxabicyclo[3.2.1]octane scaffold enables the synthesis of optically active polyimides with enhanced solubility in common organic solvents like 1,4-dioxane and chloroform compared to their racemic versions [1]. This improved processability is essential for fabricating polyimide films and coatings via solution-based techniques, which are critical in the microelectronics, aerospace, and membrane industries, where the typically intractable nature of polyimides is a major hurdle [1].

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